Meprobamate-d7 (100 μg/mL in Methanol)
Description
Significance of Deuterated Analogs in Quantitative Analysis
Deuterated analogs, a specific type of SIL standard, are compounds in which one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.com This substitution results in a compound with a higher mass but with nearly identical chemical and physical properties to its non-deuterated counterpart, also known as the protium (¹H) form.
The primary significance of using deuterated analogs in quantitative analysis, especially when coupled with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies in their ability to improve accuracy and reliability. nih.govspringernature.comwisdomlib.org Key advantages include:
Distinction from the Analyte: The mass difference allows the mass spectrometer to easily distinguish between the deuterated internal standard and the native analyte, which is crucial for accurate measurement. clearsynth.com
Correction for Matrix Effects: Biological samples (e.g., blood, urine, plasma) are complex matrices containing numerous compounds that can interfere with the analyte's signal, either suppressing or enhancing it. clearsynth.comnih.gov Since the deuterated standard has similar chromatographic retention times and ionization efficiencies to the analyte, it experiences the same matrix effects. nih.govspringernature.com By comparing the analyte's signal to the standard's signal, these effects can be effectively nullified, leading to more accurate quantification. clearsynth.com
Improved Precision and Accuracy: Deuterated standards serve as robust calibration references. clearsynth.com Their use helps to validate analytical methods and ensures that measurements are both precise (reproducible) and accurate (close to the true value). clearsynth.comchemijournal.com
Role of Meprobamate-d7 as an Internal Standard in Chemical Research
Meprobamate-d7 is the deuterated analog of meprobamate, a sedative and a metabolite of the muscle relaxant carisoprodol (B1668446). nih.govvulcanchem.com As a solution, typically "Meprobamate-d7 (100 μg/mL in Methanol)," it serves as a certified reference material and stable-labeled internal standard. cerilliant.comcerilliant.com Its primary application is in clinical toxicology, forensic analysis, and pain prescription monitoring for the precise quantification of meprobamate and its parent compound, carisoprodol, in biological samples. cerilliant.comcerilliant.com
The utility of Meprobamate-d7 is well-documented in research, particularly in methods employing GC-MS and LC-MS/MS. nih.govnih.gov A key study highlighted the superiority of Meprobamate-d7 over non-deuterated internal standards for analyzing meprobamate and carisoprodol in whole blood. nih.govoup.com When Meprobamate-d7 was used, the method demonstrated a significantly wider linear range and better precision compared to when a non-isotopic standard, benzylcarbamate, was used. nih.govoup.com
Specifically, the use of Meprobamate-d7 as an internal standard resulted in an intra-assay coefficient of variation between 1.0% and 2.3%, indicating high precision. nih.govoup.com In contrast, the non-deuterated standard yielded a less precise range of 2.6% to 4.3%. nih.govoup.com Furthermore, the linear range for quantifying meprobamate was extended to 100 mg/L with Meprobamate-d7, a substantial improvement over the 40 mg/L limit seen with benzylcarbamate. nih.govoup.com These findings underscore the role of Meprobamate-d7 in enhancing the robustness and accuracy of quantitative analytical methods. nih.gov
| Parameter | Meprobamate-d7 (Deuterated IS) | Benzylcarbamate (Non-Deuterated IS) |
|---|---|---|
| Accuracy | 91-100% | 100-106% |
| Precision (Intra-assay CV) | 1.0-2.3% | 2.6-4.3% |
| Linear Range (Meprobamate) | Up to 100 mg/L | Up to 40 mg/L |
| Limit of Detection (Meprobamate) | 0.4 mg/L | 0.4 mg/L |
| Limit of Quantitation (Meprobamate) | 0.4 mg/L | 0.4 mg/L |
Historical Context of Deuterated Meprobamate in Analytical Methodological Advancements
For instance, early GC-MS methods for meprobamate determination sometimes employed carisoprodol itself as the internal standard. nih.gov While functional, using a compound that is also a target analyte or its parent drug can introduce complexities. Other methods used structurally related but not identical compounds, which could not fully compensate for variations in extraction and ionization in the way a deuterated analog can. nih.govresearchgate.net The introduction and availability of Meprobamate-d7 provided a more ideal solution, allowing for the development of highly sensitive and specific isotope dilution methods. cerilliant.comcerilliant.com This shift to deuterated standards like Meprobamate-d7 has been a crucial step in improving the quality and reliability of data in forensic and clinical settings, ensuring more accurate quantitation for applications such as monitoring drug use in impaired driving cases. nih.govnih.govoup.com
Structure
3D Structure
Properties
CAS No. |
1435933-83-7 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |
InChI Key |
NPPQSCRMBWNHMW-SSQNFVSCSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Synonyms |
2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Meprobamate D7
Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules
The incorporation of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. Various methods are employed, often utilizing deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. Catalytic hydrogen-deuterium (H/D) exchange reactions are a common and efficient strategy. These reactions are typically promoted by transition metal catalysts, such as ruthenium and iridium complexes, which can activate C-H bonds and facilitate the exchange with deuterium.
Photocatalytic methods have also emerged as a powerful tool for deuteration, offering mild reaction conditions. These methods often involve the use of a photocatalyst that, upon light absorption, can initiate a radical-mediated H/D exchange process with D₂O.
For the synthesis of Meprobamate-d7, the deuterium labeling is targeted at the propyl group and the diol backbone. A plausible strategy involves the use of a deuterated starting material, such as a deuterated propyl halide, which can be used to build the carbon skeleton of the precursor diol. Alternatively, direct H/D exchange on the non-labeled precursor, 2-methyl-2-propyl-1,3-propanediol, can be employed using a suitable catalyst.
Transition metal-catalyzed H/D exchange reactions are particularly relevant for the deuteration of alcohols. Ruthenium and iridium catalysts have been shown to be effective for the regioselective deuteration of alcohols at α- and β-carbon positions using D₂O as the deuterium source. researchgate.netnih.govnih.gov These methods often proceed through a mechanism involving temporary oxidation of the alcohol to a carbonyl compound, followed by deuteration via enolate or related intermediates, and subsequent reduction back to the deuterated alcohol.
The synthesis of Meprobamate-d7 is achieved through a multi-step process that begins with the synthesis of the deuterated diol precursor, 2-methyl-2-(propyl-d7)-1,3-propanediol.
One potential pathway for the synthesis of the deuterated precursor could involve the following conceptual steps:
Synthesis of a Deuterated Propyl Grignard Reagent: Starting from a fully deuterated propyl halide (e.g., 1-bromo-propane-d7), a Grignard reagent (propyl-d7-magnesium bromide) can be prepared.
Reaction with an Ester: The deuterated Grignard reagent can then be reacted with a suitable ester, such as diethyl 2-methylmalonate, in a double addition reaction to introduce the deuterated propyl group and form the carbon skeleton of the diol.
Reduction to the Diol: The resulting keto-ester intermediate is then reduced, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield 2-methyl-2-(propyl-d7)-1,3-propanediol.
Once the deuterated diol is obtained, it is converted to Meprobamate-d7 by carbamoylation of the two hydroxyl groups. This can be achieved through several methods:
Reaction with Phosgene (B1210022) and Ammonia: A traditional method involves the reaction of the diol with phosgene (COCl₂) to form a bis-chloroformate intermediate, which is then reacted with ammonia (NH₃) to yield the dicarbamate.
Phosgene-Free Methods: Due to the high toxicity of phosgene, alternative, safer methods have been developed. These include the reaction of the diol with urea in the presence of a catalyst, or with an organic carbonate. eurekaselect.comgoogle.comresearchgate.net Another approach is the use of triphosgene, a safer solid substitute for phosgene. nih.gov A three-component coupling reaction of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate also provides a phosgene-free route to carbamates. google.com
Precursor Compounds and Reaction Conditions for Deuterated Meprobamate Synthesis
The primary precursor for the synthesis of Meprobamate-d7 is the deuterated diol, 2-methyl-2-(propyl-d7)-1,3-propanediol . The non-deuterated precursor, 2-methyl-2-propyl-1,3-propanediol , is synthesized commercially through the condensation of 2-methylpentanal with formaldehyde. chemicalbook.com
The reaction conditions for the deuteration of the precursor diol would typically involve:
Catalyst: A ruthenium or iridium complex, such as [(p-cymene)RuCl₂]₂ or an iridium(III)-bipyridonate complex. researchgate.netnih.govnih.gov
Deuterium Source: Deuterium oxide (D₂O) is a common and readily available deuterium source.
Solvent: A suitable organic solvent that is inert under the reaction conditions.
Temperature: The reaction temperature can vary depending on the catalyst and substrate, but is often elevated to facilitate the H/D exchange.
The subsequent carbamoylation reaction conditions would depend on the chosen method. For phosgene-free methods using organic carbonates, a catalyst may be required. eurekaselect.com
Table 1: Key Precursor Compounds for Meprobamate-d7 Synthesis
| Compound Name | Chemical Formula | Role in Synthesis |
| 2-methyl-2-propyl-1,3-propanediol | C₇H₁₆O₂ | Non-deuterated precursor for deuteration |
| Deuterium Oxide | D₂O | Deuterium source for isotopic labeling |
| 2-methyl-2-(propyl-d7)-1,3-propanediol | C₇H₉D₇O₂ | Deuterated intermediate |
| Phosgene or Phosgene Equivalent | COCl₂ or (Cl₃CO)₂CO | Carbamoylating agent (traditional method) |
| Ammonia | NH₃ | Source of the amine group in the carbamate (B1207046) |
| Organic Carbonates | (RO)₂CO | Phosgene-free carbamoylating agents |
Isotopic Purity and Enrichment Assessment in Synthesized Meprobamate-d7
The determination of isotopic purity and enrichment is a critical step in the quality control of Meprobamate-d7. This ensures its suitability as an internal standard. The primary analytical techniques used for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. The mass spectrum of Meprobamate-d7 will show a molecular ion peak at a higher m/z value compared to the unlabeled meprobamate, corresponding to the incorporation of seven deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the percentage of molecules that contain the desired number of deuterium atoms. For Meprobamate-d7, the expected molecular weight is approximately 225.29 g/mol , compared to 218.25 g/mol for unlabeled meprobamate. nist.gov
Table 2: Theoretical Isotopic Distribution for Meprobamate-d7
| Isotope | Mass (m/z) | Relative Abundance (%) |
| M+0 (d7) | 226.1779 | 100 |
| M+1 | 227.1812 | 10.8 |
| M+2 | 228.1841 | 0.6 |
Note: This is a simplified theoretical distribution. The actual observed distribution may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) spectroscopy is a direct method for observing the presence and location of deuterium atoms in a molecule. The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for the identification of the deuterated positions. umass.edublogspot.com The integration of the signals in the ²H NMR spectrum can be used to quantify the degree of deuteration at each site. Proton NMR (¹H NMR) can also be used to assess isotopic purity by observing the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium.
Table 3: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, confirmation of molecular weight, and calculation of isotopic enrichment. |
| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium at specific molecular positions. |
| Proton NMR (¹H NMR) | Indirect assessment of deuteration by observing the reduction of proton signals. |
Physicochemical and Spectroscopic Characterization for Analytical Standard Application
Analytical Purity Determination and Impurity Profiling
The utility of Meprobamate-d7 as a reference standard is contingent upon its chemical and isotopic purity. Reputable manufacturers of certified reference materials adhere to stringent quality control protocols, often under ISO 17034 and ISO/IEC 17025 accreditations, to guarantee the product's reliability. lipomed-shop.comcerilliant.com
The analytical purity of the neat Meprobamate-d7 material is rigorously assessed before its formulation into a calibrated solution. cerilliant.com This characterization involves a multi-technique approach to ensure comprehensive evaluation. smolecule.com Chromatographic purity is typically determined using methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC/FID). chromservis.eulgcstandards.comlipomed-shop.com To ensure the highest confidence in the purity value, results from multiple techniques must often agree within a narrow margin, such as 0.5%. cerilliant.com
Impurity profiling is a critical component of this characterization. smolecule.com It aims to identify and quantify any extraneous substances, which may include:
Manufacturing by-products: Intermediates or side-products from the chemical synthesis.
Partially deuterated species: Molecules with fewer than seven deuterium (B1214612) atoms.
Residual solvents: Solvents used during synthesis and purification.
Water content: Determined by methods like Karl Fischer titration. chromservis.eulgcstandards.com
The final certified concentration of the Meprobamate-d7 solution, such as 100 μg/mL, is calculated using the purity factor of the neat material, which corrects for any detected impurities. chromservis.eucerilliant.com
Spectroscopic Fingerprinting of Deuterated Meprobamate
Spectroscopic analysis provides an unalterable fingerprint of the molecule, confirming both its structural identity and the successful incorporation of deuterium atoms.
NMR spectroscopy is a powerful tool for the structural elucidation of Meprobamate-d7. chromservis.eu A suite of NMR experiments is used to verify the molecular structure and isotopic labeling.
¹H-NMR (Proton NMR): This analysis is used to confirm the absence of proton signals at the specific sites of deuteration. The integration of the remaining proton signals should correspond to the 11 non-deuterated hydrogen atoms in the molecule.
¹³C-NMR (Carbon-13 NMR): This technique verifies the integrity of the carbon backbone of the molecule, ensuring it matches the structure of meprobamate.
²H-NMR (Deuterium NMR): This analysis directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. It is a definitive method for confirming successful isotopic labeling.
Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are employed to confirm the structural integrity of the Meprobamate-d7 molecule. lipomed-shop.comresearchgate.net The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure. These analyses confirm the presence of key functional groups, such as the carbamate's carbonyl (C=O) and amine (N-H) groups. Furthermore, the spectra will exhibit characteristic C-D bond vibrations, which occur at lower frequencies compared to the corresponding C-H vibrations, offering further evidence of deuteration.
Mass Spectrometric Characterization (Exact Mass and Fragmentation Patterns)
Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of Meprobamate-d7, particularly in complex matrices. sciex.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a highly specific identifier for a molecule. oup.com The selectivity of HRMS can remove many interferences based on this accurate mass, which is a significant advantage in analytical methods. oup.comoup.com
When coupled with liquid chromatography (LC-MS/MS), the fragmentation pattern of the molecule provides an additional layer of identification. omicsonline.org The precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This transition is highly specific to the analyte.
Table 2: Mass Spectrometric Data for Meprobamate-d7
| Parameter | Value | Source |
|---|---|---|
| Protonated Molecule | [M+H]⁺ | oup.com |
| Accurate Mass (HRMS) | 226.1779 m/z | oup.comoup.com |
| Nominal Mass (LC-MS/MS) | 226.2 m/z | omicsonline.org |
| Key Product Ion | 165.2 m/z | omicsonline.org |
Chromatographic Profile Consistency for Reference Standards
As a reference material, and especially when used as an internal standard, Meprobamate-d7 must exhibit a consistent and reliable chromatographic profile. researchgate.net In methods like GC-MS and LC-MS/MS, it should have a predictable retention time, a symmetrical peak shape, and be clearly resolved from the non-deuterated meprobamate and other potential interferences. omicsonline.orgresearchgate.net
Manufacturers ensure this consistency through rigorous testing. lgcstandards.com The homogeneity of a batch of ampoules is confirmed by analyzing multiple units from the beginning, middle, and end of the filling process to ensure each unit has the same concentration. lgcstandards.com The stability of the compound in the methanol (B129727) solution is also monitored over time to establish a reliable retest date or expiration date. lgcstandards.com The high accuracy (91-100%) and precision (intra-assay coefficients of variation of 1.0–2.3%) reported in studies using Meprobamate-d7 as an internal standard are direct evidence of its consistent and reliable chromatographic performance. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Meprobamate-d7 |
| Meprobamate |
| Carisoprodol (B1668446) |
| Benzylcarbamate |
| Diazepam |
| Etidocaine |
| Oxazepam-d5 |
| Phenobarbital-d5 |
| Primidone-d5 |
| Vinylbarbital |
Advanced Chromatographic Mass Spectrometric Methodologies Utilizing Meprobamate D7
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like meprobamate. The inclusion of Meprobamate-d7 as an internal standard is essential for precise quantification, compensating for potential analyte loss during extraction and derivatization, as well as fluctuations in instrument performance.
The primary objective in optimizing GC parameters is to achieve efficient separation of meprobamate from its analogs (such as carisoprodol) and endogenous matrix components, ensuring peak symmetry and resolution within a practical analysis time. Key parameters for optimization include the GC column, temperature program, and injection port temperature.
Column Selection: The choice of capillary column is critical. Columns with a 5% phenyl methylpolysiloxane stationary phase (e.g., Restek RTX-50, Agilent DB-5ms) are commonly employed due to their suitable polarity for carbamate (B1207046) compounds. nyc.gov A typical column might have dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness, which provides a balance between resolution and analysis speed. nyc.govgcms.cz Shorter, narrower columns can be used to accelerate analysis time, a crucial factor in emergency toxicology. gcms.cznih.gov For instance, a 12-m HP-1 column has been successfully used. researchgate.net
Temperature Programming: A gradient temperature program is essential for separating meprobamate from other compounds in the sample. A representative program might start at an initial oven temperature of 190°C, hold for a short period, then ramp at a controlled rate (e.g., 30°C/min) to a higher temperature like 245°C, followed by a slower ramp to a final temperature of around 255°C. oup.com This allows for the elution of more volatile compounds first, followed by the target analytes, ensuring good peak shape.
Injector Temperature: A significant challenge in the GC analysis of meprobamate is its potential for thermal degradation at high temperatures. oup.com Studies have shown that injector temperatures exceeding 280°C can lead to the decomposition of the analyte, compromising quantitative accuracy. oup.com Therefore, optimizing the injector temperature to be high enough for efficient volatilization but low enough to prevent degradation is a critical method development step.
Derivatization: While derivatization (e.g., silylation) can improve the thermal stability and chromatographic behavior of some compounds, it is often avoided for meprobamate in routine and emergency analysis. researchgate.netnih.gov Opting for a non-derivatized method simplifies sample preparation and shortens the total analysis time, which is a key optimization goal. oup.comnih.gov
Table 1: Example GC-MS Method Parameters for Meprobamate Analysis
| Parameter | Setting | Reference |
| GC Column | Restek RTX-50 (30m x 0.25mm, 0.25µm) | nyc.gov |
| Injector Temp | < 280°C | oup.com |
| Oven Program | 190°C (5 min), then 30°C/min to 245°C, then 2°C/min to 255°C | oup.com |
| Carrier Gas | Helium | nyc.gov |
| Internal Standard | Carisoprodol (B1668446) or Meprobamate-d7 | cerilliant.comoup.com |
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of meprobamate due to its ability to produce reproducible fragmentation patterns, which are useful for compound identification. oup.comnist.govalbany.edu
Electron Ionization (EI): In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from the GC column. oup.com This process is energetic and causes extensive fragmentation. nih.gov For meprobamate, the molecular ion (m/z 218) is often of low abundance or absent. Instead, a characteristic pattern of fragment ions is produced. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for confirmation. nist.gov
Chemical Ionization (CI): Chemical Ionization is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecule ([M+H]⁺). This can be advantageous for confirming the molecular weight of the analyte. While less common than EI for routine meprobamate analysis, CI can provide complementary information.
The use of a stable, isotopically labeled internal standard like Meprobamate-d7 is paramount in both EI and CI. cerilliant.com Meprobamate-d7 co-elutes with the unlabeled meprobamate and undergoes the same ionization and fragmentation processes. However, its ions and key fragments will appear at a higher mass-to-charge ratio (e.g., Meprobamate-d7 molecular weight is ~225.29 g/mol ) due to the presence of seven deuterium (B1214612) atoms. cerilliant.com By monitoring ion pairs for both the analyte and the internal standard, the method corrects for any variability during the analytical process, leading to highly accurate and precise quantification.
To enhance sensitivity and selectivity, especially for low-level quantification in complex matrices like blood or urine, GC-MS is often operated in Selected Ion Monitoring (SIM) mode rather than full-scan mode. nyc.govnih.gov
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte and the internal standard, instead of scanning the entire mass range. nyc.govnih.gov This dramatically increases the dwell time on the ions of interest, improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). oup.comnih.gov For meprobamate analysis under EI, a typical SIM method would monitor its quantification ion (the most abundant and characteristic fragment, m/z 144) and one or two qualifier ions (e.g., m/z 83 and 114) to confirm its identity. nyc.govoup.com Simultaneously, corresponding ions for Meprobamate-d7 are monitored to provide accurate quantification.
Selected Reaction Monitoring (SRM): SRM is a technique associated with tandem mass spectrometry (MS/MS), which is more commonly used in LC-MS/MS systems. In an SRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. This two-stage filtering provides exceptional selectivity and is the gold standard for quantitative analysis in complex mixtures. researchgate.net While SRM is not typically applied in standard single-quadrupole GC-MS systems, the principle of high selectivity it offers is a key feature of the LC-MS/MS methods discussed below.
Table 2: Characteristic Ions for Meprobamate in GC-MS (SIM Mode)
| Compound | Ion Type | m/z | Reference |
| Meprobamate | Quantification | 144 | nyc.govoup.comnih.gov |
| Meprobamate | Qualifier | 83 | nyc.govoup.com |
| Meprobamate | Qualifier | 114 | nyc.gov |
| Carisoprodol (as IS) | Quantification | 245 | nih.gov |
Note: Ions for Meprobamate-d7 would be shifted according to the location of the deuterium labels on the fragmented portion of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become a preferred method for the analysis of meprobamate and its parent compound carisoprodol, offering high sensitivity and specificity without the need for derivatization or the concern of thermal degradation associated with GC-MS. springernature.comnih.gov The use of Meprobamate-d7 as an internal standard is integral to achieving robust and reliable quantification. springernature.comnih.gov
The separation of meprobamate from other compounds is achieved through liquid chromatography prior to detection by the mass spectrometer.
Reversed-Phase (RP) Chromatography: This is the most common LC mode for meprobamate analysis. nih.gov Method development typically involves a C18 stationary phase, which is nonpolar. nih.gov A gradient elution using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of an acid modifier like formic acid, is employed. nih.gov The gradient starts with a higher percentage of the aqueous component, and the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity. This approach provides excellent separation for meprobamate and its related compounds. springernature.comnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. chromatographyonline.comthermofisher.commac-mod.com This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase systems. chromatographyonline.comnih.gov While less commonly reported for meprobamate itself, HILIC could be a valuable tool for analyzing more polar metabolites of meprobamate or for methods aiming to simultaneously measure a wide range of compounds with varying polarities. HILIC method development involves optimizing the stationary phase, the organic-to-aqueous ratio in the mobile phase, and the buffer type and concentration to achieve the desired separation. thermofisher.comsigmaaldrich.com
Soft ionization techniques are required to interface LC with MS, as they can generate ions from analyte molecules directly from the liquid phase.
Electrospray Ionization (ESI): ESI is a very common soft ionization technique used for polar and semi-polar molecules. springernature.comnih.gov It typically generates protonated molecules ([M+H]⁺) in positive ion mode. For meprobamate, the [M+H]⁺ ion at m/z 219.2 is selected as the precursor ion for MS/MS analysis. researchgate.net The corresponding precursor ion for a deuterated internal standard like [(13)C-(2)H(3)]-meprobamate would be m/z 223.1. researchgate.net ESI is highly compatible with the mobile phases used in reversed-phase LC.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity. nih.gov It involves creating a plasma from the mobile phase, which then ionizes the analyte molecules through chemical reactions. Some studies have found that APCI can provide higher sensitivity for meprobamate compared to ESI. nih.gov The choice between ESI and APCI depends on the specific analyte, matrix, and desired sensitivity.
In LC-MS/MS analysis, these ionization sources are coupled with tandem mass spectrometry, most often operating in SRM mode. The use of Meprobamate-d7 allows for the creation of a specific SRM transition that can be monitored alongside the transitions for the native analyte. This isotope dilution approach is the gold standard for quantitative bioanalysis, as it effectively corrects for matrix effects (ion suppression or enhancement) that can be a significant issue in ESI and APCI. springernature.com
Table 3: Example LC-MS/MS (SRM) Transitions for Meprobamate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Reference |
| Meprobamate | 219.2 | 158.2 | Quantification | researchgate.netnih.gov |
| Meprobamate | 219.2 | 97.0 | Qualification | researchgate.net |
| [(13)C-(2)H(3)]-Meprobamate (IS) | 223.1 | 161.1 | Quantification | researchgate.net |
| [(13)C-(2)H(3)]-Meprobamate (IS) | 223.1 | 101.1 | Qualification | researchgate.net |
Triple Quadrupole Mass Spectrometry for Quantitative Analysis
Triple quadrupole mass spectrometry, operating in the Multiple Reaction Monitoring (MRM) mode, stands as a gold standard for quantitative analysis due to its exceptional sensitivity, specificity, and speed. sciex.com This technique is particularly well-suited for the analysis of complex matrices, such as those encountered in forensic toxicology. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) setup, a triple quadrupole instrument allows for the selective detection and quantification of numerous compounds in a single analytical run. sciex.com
The quantitative analysis of meprobamate often involves the use of its deuterated stable isotope, Meprobamate-d7, as an internal standard (IS). sciex.com The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the target analyte and the internal standard. For Meprobamate-d7, a common MRM transition is from a precursor ion of m/z 226.1 to a product ion of m/z 165.1. sciex.com
To manage the analysis of a large number of compounds simultaneously while maintaining optimal data quality, advanced algorithms like the Scheduled MRM™ algorithm are employed. sciex.com This approach intelligently monitors for specific MRM transitions only within the expected retention time window of the analyte, thereby optimizing the cycle time and dwell time for each compound. sciex.com This ensures that a sufficient number of data points are acquired across each chromatographic peak for accurate quantification. sciex.com
A comprehensive forensic panel analysis using a QTRAP®/Triple Quad™ 4500 LC-MS/MS system demonstrates the practical application of this methodology. sciex.com In this setup, Meprobamate-d7 is utilized as the internal standard for the quantification of meprobamate. The following table details the specific mass spectrometric parameters for Meprobamate-d7 in this validated method. sciex.com
Table 1: MRM Parameters for Meprobamate-d7
| Analyte Name | Q1 Mass (Da) | Q3 Mass (Da) | Retention Time (min) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
|---|
This data is illustrative of a specific application and may vary based on the instrument and method. sciex.com
High-Resolution Mass Spectrometry (HRMS) Approaches with Isotope Dilution
High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap-based analyzers, has emerged as a powerful tool for quantitative therapeutic drug monitoring (TDM) and other applications. nih.gov Unlike triple quadrupole instruments that rely on nominal mass, HRMS instruments provide high mass resolution and accurate mass measurements, which can be beneficial for distinguishing analytes from isobaric interferences in complex matrices. nih.govthermofisher.com
The use of stable isotope-labeled internal standards, such as Meprobamate-d7, is integral to quantitative HRMS methods. nih.gov In this approach, the mass spectrometer operates in full-scan mode, acquiring data over a wide mass range with high resolution. nih.gov The high resolving power allows for the separation of the analyte signal from background interferences, even if they have very similar masses. thermofisher.com Quantification is achieved by comparing the peak area of the analyte to that of its co-eluting, isotopically labeled internal standard. nih.gov This approach has demonstrated outstanding precision, with within-run imprecision below 4.5% and between-run imprecision under 7.5% in studies of other analytes. nih.gov
The combination of dose-response experiments with stable isotope tracing (SIT) using HRMS is another advanced application. nih.gov This technique is particularly useful for comprehensive drug metabolite identification. nih.gov While not directly focused on meprobamate quantification, the principles are applicable. By incubating a drug and its stable isotope-labeled counterpart (like Meprobamate and Meprobamate-d7) in a metabolic system, such as human liver S9 fractions, and analyzing the samples with HRMS, researchers can effectively identify metabolites. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation with Meprobamate-d7
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that can yield highly accurate and precise results. rsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as Meprobamate-d7, to a sample containing the analyte of interest (meprobamate). cerilliant.comscientificlabs.co.ukcaymanchem.comsigmaaldrich.comsigmaaldrich.com This stable-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). vaia.com
Because the internal standard and the analyte are chemically almost identical, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. vaia.com Any loss of analyte during extraction or variability in instrument response will affect the internal standard to the same degree. acs.org Therefore, by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for various sources of error. acs.org Meprobamate-d7 is specifically designed for use as an internal standard in isotope dilution methods by GC/MS or LC/MS for applications in clinical toxicology, drug testing, and forensic analysis. cerilliant.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com
Calibration Curve Construction and Response Ratio Considerations
In IDMS, quantification is based on a calibration curve constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. acs.org To generate this curve, a series of calibration standards are prepared with known concentrations of the analyte. thermofisher.com A constant amount of the internal standard, Meprobamate-d7, is added to each calibration standard, as well as to the unknown samples. acs.org
The instrument is then used to measure the peak area or height for both the analyte (meprobamate) and the internal standard (Meprobamate-d7) in each of the calibration standards. A response ratio (analyte response / internal standard response) is calculated for each point. acs.org The calibration curve is then generated by plotting these response ratios against the corresponding analyte concentrations. The concentration of the analyte in an unknown sample is determined by measuring its response ratio and interpolating the concentration from the calibration curve.
For example, a study analyzing various pharmaceuticals in water constructed a calibration curve with analyte concentrations ranging from 0.1 to 100 µg/L, with the corresponding isotopically labeled internal standard added to each point at a concentration of 10 µg/L to generate a relative response ratio. acs.org
Advantages of Deuterated Internal Standards for Matrix Effect Compensation
A significant advantage of using deuterated internal standards like Meprobamate-d7 is their ability to effectively compensate for matrix effects. vaia.comlcms.cz Matrix effects are a common problem in LC-MS/MS analysis, where co-eluting components from the sample matrix (e.g., urine, plasma, wastewater) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.com
Because deuterated internal standards have nearly identical physicochemical properties to their non-labeled counterparts, they typically co-elute from the liquid chromatography column. vaia.com This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix components at the same retention time. vaia.comnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is largely canceled out, leading to more accurate and reliable quantitative results. vaia.comlcms.cz This is a key reason why the use of stable isotope-labeled internal standards is considered the best practice for mitigating matrix effects in quantitative mass spectrometry. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| Meprobamate |
| Meprobamate-d7 |
| Carisoprodol |
| Diethyl acetamidomalonate |
| Sulfamethoxazole-d4 |
| Meprobamate-d3 |
| Atorvastatin-d5 |
| o-hydroxy atorvastatin-d5 |
| p-hydroxy atorvastatin-d5 |
| Risperidone-d4 |
| Trimethoprim-d9 |
| Enalapril-d5 maleate |
| Gemfibrozil-d6 |
| Simvastatin-d6 |
| Simvastatin-d6 hydroxy acid |
| Triclosan-d3 |
| Fluoxetine-d5 |
| Norfluoxetine-d5 |
| Dilantin-d10 |
| Atrazine-d5 |
| Linuron-d6 |
| Atenolol-d7 |
| Diclofenac |
| Carvedilol |
| Haloperidol |
| Rosiglitazone |
| Rosiglitazone-D4 |
| Methadone-d3 |
| Methamphetamine-d5 |
Method Development and Validation Paradigms for Quantitative Analysis with Meprobamate D7
Analytical Specificity and Selectivity Assessment
Specificity and selectivity are fundamental to a reliable analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other components in the sample matrix. chemijournal.com In the context of Meprobamate-d7, this involves demonstrating that the analytical method can distinguish between Meprobamate-d7, the unlabeled meprobamate, carisoprodol (B1668446), and any endogenous or exogenous compounds present in the biological matrix. fda.govfda.gov
Methods utilizing tandem mass spectrometry (MS/MS) achieve high specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. nih.govresearchgate.net For instance, in an LC-MS/MS method for meprobamate, the transition of m/z 219.2 → 158.2 might be used for quantification, while a different transition, m/z 223.1 → 161.1, would be monitored for Meprobamate-d7. researchgate.net The use of a stable isotope-labeled internal standard like Meprobamate-d7 is the preferred approach as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. nih.gov
Validation of specificity involves analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention times of the analyte and IS. rsc.org Additionally, samples are often spiked with structurally similar compounds or other drugs that may be co-administered to demonstrate a lack of cross-reactivity. fda.gov For example, studies have shown no significant interferences when analyzing for meprobamate using Meprobamate-d7 in the presence of a wide range of other psychoactive drugs. researchgate.net
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. When using Meprobamate-d7 as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. rsc.org
A key advantage of using a deuterated internal standard like Meprobamate-d7 is the extension of the linear range. oup.comnih.gov For example, one study reported that the linear range for meprobamate analysis increased to 100 mg/L when Meprobamate-d7 was used, compared to a range of 0-40 mg/L with a different internal standard. oup.comnih.gov This is because the internal standard effectively compensates for variations in extraction efficiency and instrument response across a wider concentration range.
The calibration range is established by analyzing a series of calibration standards, typically spanning from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). researchgate.netrsc.org The acceptance criterion for the linearity of the calibration curve is typically a correlation coefficient (r²) of ≥0.995. rsc.org Back-calculated concentrations of the calibration standards should generally be within ±15% of the nominal value, except for the LLOQ, where a deviation of ±20% is often acceptable. rsc.org
Table 1: Representative Linearity Data for Meprobamate Analysis using Meprobamate-d7
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Meprobamate | Whole Blood | 0.5 - 50 mg/L | >0.99 | nih.gov |
| Meprobamate | Plasma | 1 - 300 mg/L | >0.99 | researchgate.net |
| Meprobamate | Oral Fluid | Not Specified | Validated | nih.gov |
| Meprobamate | Bulk & Formulations | 0.0375 - 0.225 mg/mL | >0.99 | chemijournal.com |
This table is for illustrative purposes and combines data from different studies.
Precision and Accuracy Metrics (Intra-day and Inter-day Variability)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy refers to the closeness of the mean test results to the true value. chemijournal.com These are typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) within the calibration range. researchgate.netrsc.org
Intra-day precision and accuracy (also known as within-run precision) are assessed by analyzing replicate quality control (QC) samples during the same analytical run on the same day. rsc.orgresearchgate.netwisdomlib.org
Inter-day precision and accuracy (also known as between-run precision) are evaluated by analyzing replicate QC samples on different days. rsc.orgresearchgate.netwisdomlib.org
The use of Meprobamate-d7 as an internal standard significantly improves both precision and accuracy. It compensates for random and systematic errors that can occur during sample preparation and analysis. oup.comnih.gov For instance, a study demonstrated that the intra-assay coefficient of variation (CV) for meprobamate analysis was between 1.0% and 2.3% when using Meprobamate-d7, indicating high precision. oup.comnih.gov The accuracy in the same study was reported to be between 91% and 100%. oup.comnih.gov Regulatory guidelines generally require the precision (expressed as the relative standard deviation or RSD) to be ≤15% (or ≤20% at the LLOQ) and the accuracy (expressed as the percentage of the nominal value) to be within 85-115% (or 80-120% at the LLOQ). rsc.orgresearchgate.net
Table 2: Example of Precision and Accuracy Data for Meprobamate Analysis
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
|---|---|---|---|---|---|
| Low | 2.3% | 5.5% | 96.8% | 85.5% | researchgate.net |
| Medium | 4.3% | 12.3% | 112.3% | 99.3% | researchgate.net |
| High | Not Specified | Not Specified | Not Specified | Not Specified |
This table is based on data from a study and is for illustrative purposes. Specific values can vary between laboratories and methods.
Limits of Detection (LOD) and Limits of Quantification (LOQ) Derivation
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net
The LOQ is a critical parameter for methods used in clinical and forensic toxicology, as it defines the lower boundary of the reportable range. researchgate.net For meprobamate analysis using Meprobamate-d7, the LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (e.g., RSD < 20%) and accuracy (e.g., within ±20% of the nominal concentration). rsc.org
In one study, the LOD for meprobamate was 0.4 mg/L, and the LOQ was also 0.4 mg/L, regardless of the internal standard used. oup.comnih.gov Another study reported an LOQ of 1 mg/L for meprobamate in plasma. researchgate.net The determination of LOD is often based on the signal-to-noise ratio (S/N), with a commonly accepted value being ≥3, while the LOQ is often established at an S/N of ≥10. nih.gov
Table 3: Reported LOD and LOQ for Meprobamate
| Parameter | Concentration | Matrix | Reference |
|---|---|---|---|
| LOD | 0.4 mg/L | Whole Blood | oup.comnih.gov |
| LOQ | 0.4 mg/L | Whole Blood | oup.comnih.gov |
| LOQ | 1 mg/L | Plasma | researchgate.net |
| LOQ | 1.93 mg/L | Plasma | researchgate.net |
This table compiles data from various sources and illustrates the typical range of these limits.
Assessment of Analytical Recovery and Extraction Efficiency
When using an internal standard like Meprobamate-d7, it is added to the sample at the beginning of the extraction process. nyc.gov The recovery of the analyte is then calculated by comparing the response of the analyte in an extracted sample to the response of the analyte in a sample where the analyte was added after the extraction process (post-extraction spike). biotage.com
The use of a stable isotope-labeled internal standard is advantageous because it is assumed to have a similar extraction recovery to the unlabeled analyte. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant even if the absolute recovery varies between samples. While high and consistent recovery is desirable, the primary role of the internal standard is to correct for any variability in the extraction process, thus ensuring accurate quantification. researchgate.net Studies have demonstrated successful application of various extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), in methods utilizing Meprobamate-d7. oup.comnih.govnyc.gov
Evaluation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects are a significant challenge in LC-MS analysis, where co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. longdom.orgnih.gov Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the method. longdom.orgchromatographytoday.com
The use of a stable isotope-labeled internal standard like Meprobamate-d7 is the most effective way to compensate for matrix effects. nih.gov Because Meprobamate-d7 has nearly identical physicochemical properties to meprobamate, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized. nih.gov
The assessment of matrix effects is a critical part of method validation. nih.gov A common approach is the post-extraction spike method, where the response of the analyte in a spiked, extracted blank matrix is compared to the response of the analyte in a pure solution at the same concentration. nih.gov Any significant difference in the signal indicates the presence of matrix effects. The internal standard-normalized matrix factor is also calculated to demonstrate that the internal standard effectively tracks and corrects for these effects. nih.gov
Stability Studies of Meprobamate-d7 in Solution and Various Analytical Matrices
Demonstrating the stability of the analyte and the internal standard in various solutions and biological matrices under different storage and handling conditions is a crucial aspect of method validation. europa.eunih.gov This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Stability studies for Meprobamate-d7 typically involve:
Stock Solution Stability: Assessing the stability of the Meprobamate-d7 stock solution (e.g., 100 μg/mL in methanol) at room temperature and under refrigerated or frozen conditions for a defined period. nih.gov
Bench-Top Stability: Evaluating the stability of the analyte and internal standard in the processed sample matrix at room temperature for a duration that mimics the time samples may spend on an autosampler.
Freeze-Thaw Stability: Subjecting spiked matrix samples to multiple freeze-thaw cycles to determine if the analyte and internal standard are stable under these conditions.
Long-Term Storage Stability: Analyzing spiked matrix samples that have been stored at a specific temperature (e.g., -20°C or -70°C) for an extended period to establish the maximum allowable storage duration. nih.gov
For example, a study on carisoprodol and meprobamate included validation of drug stability. nih.gov Another study provided specimen stability information supporting storage at 2-8ºC for up to one week and at -20ºC for up to 17 months for meprobamate. fda.gov The use of Meprobamate-d7 as a certified reference material in a methanol (B129727) solution provides a stable starting point for these evaluations. cerilliant.comsigmaaldrich.com
Adherence to International Guidelines for Method Validation (e.g., ICH, WHO GXP)
The validation of analytical methods is a critical requirement in the development and manufacturing of pharmaceutical products, ensuring the reliability and accuracy of data. progress-lifesciences.nl International guidelines, principally those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the principles of Good Laboratory Practice (GLP) as outlined by organizations like the World Health Organization (WHO), provide a framework for this validation process. gmp-compliance.orgcognidox.com When developing a quantitative method utilizing Meprobamate-d7, a deuterated internal standard, adherence to these guidelines is paramount to ensure regulatory acceptance.
The primary objective of bioanalytical method validation is to demonstrate that a particular method is suitable for its intended purpose. europa.euich.org The ICH M10 guideline, which has been adopted by major regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provides comprehensive recommendations for the validation of bioanalytical assays. progress-lifesciences.nlgmp-compliance.org These guidelines are applicable to methods used for the quantification of drugs and their metabolites in biological matrices. ich.org
Key validation characteristics as stipulated by ICH guidelines include accuracy, precision, specificity, linearity, range, and stability. worldwide.comchemijournal.comich.org The use of a deuterated internal standard like Meprobamate-d7 is highly advantageous in meeting these requirements, as it closely mimics the chemical and physical properties of the analyte, Meprobamate, leading to more accurate and precise results. nih.govtexilajournal.com
A study validating a gas chromatography-mass spectrometry (GC-MS) method for the determination of Meprobamate in whole blood utilized Meprobamate-d7 as an internal standard. nih.gov The validation parameters from this study demonstrate adherence to international standards.
Linearity: The linear range of the assay when using Meprobamate-d7 as the internal standard was established up to 100 mg/L. nih.gov
Accuracy and Precision: The accuracy of the method using Meprobamate-d7 was reported to be between 91-100%. nih.gov The precision was demonstrated by intra-assay coefficients of variation ranging from 1.0-2.3%. nih.gov These values fall within the acceptable limits typically required by regulatory guidelines.
Specificity: The use of a mass spectrometric detector provides a high degree of specificity, allowing the analyte to be unequivocally assessed in the presence of other components. chemijournal.com In the aforementioned study, no interferences were observed. nih.gov
Limit of Quantitation (LOQ): The LOQ for Meprobamate using Meprobamate-d7 as the internal standard was 0.4 mg/L. nih.gov
In another study validating a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Meprobamate, while not using a deuterated internal standard, the validation was conducted as per ICH guidelines. chemijournal.com The mean recovery of the drug was found to be 99.6%, indicating high accuracy. chemijournal.com The following table illustrates recovery data for Meprobamate, which is a key component of an accuracy assessment under ICH guidelines.
Table 1: Recovery Data for Meprobamate
| Amount Added (mg) | Amount Found (mg) | % Recovery | Mean % Recovery |
|---|---|---|---|
| 10.05 | 10.01 | 99.60 | 99.60 |
| 10.05 | 10.02 | 99.70 | |
| 10.05 | 9.99 | 99.40 |
Data adapted from a study on a validated RP-HPLC method for the determination of Meprobamate. chemijournal.com
WHO's Good Laboratory Practice (GLP) principles further ensure the quality and integrity of non-clinical laboratory studies. cognidox.com These practices mandate proper documentation, standard operating procedures (SOPs), and the use of qualified personnel and calibrated equipment, all of which are integral to a validated analytical method. who.int The development and validation of analytical procedures under WHO GXP require that the methods are documented in sufficient detail and are demonstrated to be fit for their intended purpose. gmp-compliance.org
The use of Meprobamate-d7 as an internal standard in a well-validated method, following the comprehensive frameworks of ICH and WHO GXP, provides a high degree of confidence in the generated analytical data. The stable isotope-labeled internal standard helps to compensate for variability in sample preparation and instrument response, leading to a robust and reliable method suitable for regulatory submission. texilajournal.com
Applications of Meprobamate D7 in Pre Clinical and in Vitro Pharmacological Research Analytical Methodologies
In Vitro Metabolic Stability and Metabolite Identification Studies
The assessment of a drug candidate's metabolic stability is a cornerstone of modern drug discovery, providing insights into its potential pharmacokinetic profile and the likelihood of drug-drug interactions. nih.gov In vitro systems, such as hepatocyte and microsomal incubations, are routinely employed to predict a compound's metabolic fate in vivo. nih.govresearchgate.netwuxiapptec.com Meprobamate-d7 is invaluable in these assays for the precise quantification of the parent compound's depletion and the formation of its metabolites.
Use in Hepatocyte and Microsomal Incubation Systems for Quantitative Analysis
Hepatocytes and liver microsomes are the gold-standard in vitro models for studying hepatic drug metabolism. nih.govnuvisan.comnih.gov These systems contain the primary enzymes responsible for drug biotransformation, most notably the cytochrome P450 (CYP450) family. nih.gov When studying the metabolic stability of meprobamate, a known quantity of the drug is incubated with either hepatocytes or microsomes. nyc.govresearchgate.net
To ensure accurate quantification of meprobamate over time, a known concentration of Meprobamate-d7 is added to the incubation mixture at specific time points to stop the reaction and to serve as an internal standard during analysis by mass spectrometry. nyc.govresearchgate.net The use of a deuterated internal standard is preferred as it shares near-identical physicochemical properties with the analyte (unlabeled meprobamate), but is distinguishable by its higher mass. nih.gov This allows for correction of any variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
Table 1: Key In Vitro Systems for Metabolic Stability Studies
| In Vitro System | Description | Key Advantages |
| Hepatocytes | Intact liver cells containing a full complement of drug-metabolizing enzymes and cofactors. nih.govnih.gov | Provides a more complete picture of metabolism, including both Phase I and Phase II reactions. nih.gov |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum, enriched in CYP450 enzymes. nih.govnih.gov | A simpler, more cost-effective system primarily for studying Phase I metabolism. nih.gov |
Analytical Strategies for Parent Compound Disappearance and Metabolite Formation Quantification
The core of a metabolic stability assay is to monitor the decrease of the parent drug concentration over time. researchgate.net Samples are typically taken from the incubation at various time points and the metabolic reaction is quenched, often by the addition of a solvent like acetonitrile (B52724), which also serves to precipitate proteins. Meprobamate-d7 is added at this stage.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies. researchgate.net This method offers high sensitivity and selectivity, allowing for the simultaneous quantification of the parent drug and its metabolites. researchgate.net By plotting the concentration of meprobamate against time, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. nih.gov These values are crucial for predicting the in vivo hepatic clearance and bioavailability of the drug. nih.govnuvisan.com
Isotope Labeling for Tracing Metabolic Pathways and Byproducts
The use of stable isotope-labeled compounds like Meprobamate-d7 is a powerful strategy for elucidating metabolic pathways. nih.govnih.gov The deuterium (B1214612) atoms on Meprobamate-d7 act as a "tag," allowing researchers to trace the fate of the molecule as it is transformed by metabolic enzymes.
When Meprobamate-d7 is incubated with hepatocytes or microsomes, the resulting metabolites will also contain the deuterium label. nih.gov By analyzing the mass spectra of the sample, researchers can identify these labeled metabolites and distinguish them from endogenous compounds in the biological matrix. nih.gov This technique is particularly useful for identifying novel or unexpected metabolites and for understanding the sequence of metabolic reactions. This approach provides direct evidence of the metabolic transformations and helps in building a comprehensive metabolic map for the drug. nih.govnih.gov
Analytical Methodologies for Pharmacokinetic Research Samples
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate and reliable analytical methods are critical for the quantitative analysis of drug concentrations in biological fluids.
Quantitative Analysis of Meprobamate and its Metabolites in Biological Fluids (e.g., plasma, urine, blood)
Meprobamate-d7 is widely used as an internal standard in the development and validation of analytical methods for the quantification of meprobamate in various biological matrices, including plasma, urine, and blood. nih.govspringernature.comoup.comnih.govbu.edunih.gov The addition of a deuterated internal standard is a key component of robust bioanalytical methods, particularly those employing LC-MS/MS. nih.govspringernature.com
For instance, in the analysis of blood samples, a simple protein precipitation can be followed by LC-MS/MS analysis. nih.gov The use of Meprobamate-d7 allows for the creation of a calibration curve to accurately determine the concentration of meprobamate in the unknown samples. oup.com Studies have demonstrated the suitability of Meprobamate-d7 as an internal standard for the quantitative determination of meprobamate in whole blood, with high accuracy and precision. nih.govoup.com Similar methods have been developed and validated for the analysis of meprobamate in human plasma and urine. nih.govspringernature.combu.edunih.gov
Table 2: Performance of an LC-MS/MS Method for Meprobamate Quantification in Human Plasma Using a Labeled Internal Standard nih.gov
| Parameter | Value |
| Linearity Range | 1-300 mg/L |
| Intra-day Precision | < 6.4% |
| Inter-day Precision | < 6.4% |
| Accuracy | 95.3% - 103.6% |
| Lower Limit of Quantification (LLOQ) | 1 mg/L |
Methodologies for Determining Metabolic Ratios Using Meprobamate-d7 as an Internal Standard
In pharmacokinetic studies of carisoprodol (B1668446), which is metabolized to meprobamate, determining the metabolic ratio of the parent drug to its metabolite is often of interest. oup.com This ratio can provide insights into an individual's metabolic capacity and can be influenced by genetic polymorphisms in drug-metabolizing enzymes like CYP2C19. oup.com
Meprobamate-d7, along with a deuterated analog of carisoprodol, can be used as internal standards in LC-MS/MS methods to simultaneously quantify both carisoprodol and meprobamate in biological samples. oup.com By obtaining accurate concentrations of both the parent drug and the metabolite, a metabolic ratio can be calculated. oup.com This ratio is a valuable parameter in pharmacogenetic studies and for understanding inter-individual variability in drug response. oup.com Furthermore, in postmortem forensic toxicology, comparing the concentrations of carisoprodol and meprobamate in different tissues, such as blood and liver, can provide information on potential postmortem redistribution. nih.gov
Applications of Meprobamate D7 in Forensic and Environmental Analytical Research
Forensic Toxicology: Quantitative Analysis in Biological Matrices
In forensic toxicology, the accurate measurement of drugs and their metabolites in biological specimens is paramount for determining cause of death, assessing impairment in drivers, and investigating drug-facilitated crimes. ous-research.nonih.govaafs.org Meprobamate-d7 is an indispensable tool in this field, enabling precise quantification of meprobamate, a metabolite of the muscle relaxant carisoprodol (B1668446), which is frequently encountered in forensic casework. nih.govoup.com
The quantification of meprobamate in forensic cases involves analyzing a variety of biological matrices, each presenting unique analytical challenges. Methodologies are developed to handle specimens such as whole blood, urine, liver, brain, vitreous humor, and even bone marrow. nih.govnyc.gov
A common approach for analyzing meprobamate in impaired driving and post-mortem cases involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). nih.govoup.comnyc.gov In this process, the biological sample, such as whole blood, is first treated and loaded onto an SPE cartridge. nyc.gov The cartridge selectively retains the drug and its internal standard (like Meprobamate-d7) while interfering substances are washed away. The purified analytes are then eluted, concentrated, and injected into the GC-MS system for separation and detection. nyc.gov Quantitative analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and specificity by monitoring characteristic ions of the analyte and the internal standard. nyc.gov
For post-mortem investigations, where standard samples like blood may be unavailable or compromised, alternative matrices are crucial. ous-research.nonih.gov Bone marrow has been studied as a useful alternative matrix to establish meprobamate overdose. nih.gov Research has established a bone marrow concentration threshold that is statistically equivalent to a blood meprobamate concentration used to distinguish overdose from therapeutic use. nih.gov Similarly, vitreous humor is another alternative matrix, with studies providing interpretation tools to correlate its meprobamate concentration with blood levels. nih.gov In these varied and often degraded matrices, the co-extraction of a stable isotope-labeled standard like Meprobamate-d7 is vital for compensating for analyte loss and ensuring accurate results. chiron.no
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique employed for its high sensitivity and specificity, often requiring minimal sample preparation like a simple protein precipitation. nih.govnih.gov LC-MS/MS methods have been successfully developed for the multi-class analysis of drugs, including meprobamate, in blood and urine for comprehensive forensic testing. nih.gov
Table 1: Methodologies for Meprobamate Quantification in Forensic Casework This table summarizes common analytical techniques and matrices used in the forensic analysis of meprobamate.
| Analytical Technique | Sample Preparation | Biological Matrices | Key Findings/Application | Reference(s) |
|---|---|---|---|---|
| GC-MS | Solid-Phase Extraction (SPE) | Whole Blood | Effective for quantifying meprobamate and carisoprodol in impaired driving casework. | nih.gov, oup.com |
| GC-MS | Solid-Phase Extraction (SPE) | Blood, Urine, Brain, Liver, Vitreous Humor, Gastric Contents | Standardized procedure for comprehensive post-mortem toxicology. | nyc.gov |
| GC-MS | Not specified | Bone Marrow | Established a threshold of 11.3 µg/g for identifying overdose in post-mortem cases. | nih.gov |
| LC-MS/MS | Protein Precipitation & Filtration | Blood, Urine | Streamlined method for multi-drug analysis in DFC, DUID, and post-mortem testing. | nih.gov |
| LC-MS/MS | Direct Injection (of microdialysate) | Brain Microdialysates | High-sensitivity analysis without extensive sample extraction. | nih.gov |
The choice of internal standard is a critical factor that influences the accuracy and reliability of quantitative methods. chiron.no Deuterated standards like Meprobamate-d7 are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and analysis, thus providing the most accurate correction for experimental variations. nih.govnih.gov
Studies have directly compared the performance of Meprobamate-d7 with non-deuterated internal standards, such as benzylcarbamate, for the quantification of carisoprodol and meprobamate in whole blood. nih.govoup.com In one such study using GC-MS, both internal standards were found to be suitable, but Meprobamate-d7 demonstrated superior performance in several key areas. nih.gov The use of Meprobamate-d7 resulted in a significantly wider linear range (up to 100 mg/L) compared to benzylcarbamate (up to 40 mg/L for meprobamate). nih.govoup.com Furthermore, the precision of the method was notably better with Meprobamate-d7, which showed intra-assay coefficients of variation between 1.0-2.3%, compared to 2.6-4.3% for benzylcarbamate. nih.govoup.com While both standards yielded acceptable accuracy, the improved precision and extended linearity offered by Meprobamate-d7 enhance the robustness and reliability of the assay, particularly for samples with high drug concentrations. nih.gov
Table 2: Performance Comparison of Meprobamate-d7 and Benzylcarbamate as Internal Standards This table presents a comparison of key validation parameters for the quantification of meprobamate in whole blood using two different internal standards.
| Parameter | Meprobamate-d7 | Benzylcarbamate | Reference(s) |
|---|---|---|---|
| Linear Range (Meprobamate) | Up to 100 mg/L | Up to 40 mg/L | nih.gov, oup.com |
| Accuracy (Meprobamate) | 92-100% | 102-106% | nih.gov, oup.com |
| Intra-Assay Precision (CV%) | 1.0 - 2.3% | 2.6 - 4.3% | nih.gov, oup.com |
| Limit of Detection (Meprobamate) | 0.4 mg/L | 0.4 mg/L | nih.gov |
| Limit of Quantitation (Meprobamate) | 0.4 mg/L | 0.4 mg/L | nih.gov |
Environmental Chemistry: Trace Analysis in Aquatic and Terrestrial Matrices
The widespread use of pharmaceuticals has led to their emergence as environmental contaminants, detected in various water systems worldwide. researchgate.netsecureadrug.com Meprobamate is among the prevalent pharmaceuticals found in groundwater and other water sources. secureadrug.com The ability to accurately measure trace levels of these compounds is essential for understanding their environmental impact.
Analytical methods for environmental monitoring must be highly sensitive and robust to handle complex matrices like wastewater and surface water. acs.org Isotope dilution analysis using LC-MS/MS is a preferred method for the trace analysis of pharmaceuticals in water. acs.org A comprehensive study detailed a method for analyzing 15 pharmaceuticals, including meprobamate, in five different water matrices: wastewater influent, wastewater effluent, wastewater-impacted surface water, surface water, and drinking water. acs.org
The method utilizes solid-phase extraction to concentrate the analytes from a 500 mL water sample, which is spiked with a solution of isotopically labeled standards, including a deuterated form of meprobamate. acs.org This approach, known as isotope dilution, is highly effective at correcting for matrix suppression—a common issue in environmental analysis where other components in the sample interfere with the ionization of the target analyte, leading to inaccurate quantification. acs.org The method demonstrated excellent robustness, with high recovery rates across all tested matrices, and achieved low method reporting limits between 0.25 and 1.0 ng/L. acs.org
Table 3: Recovery of Meprobamate in Various Water Matrices Using an Isotope Dilution Method This table shows the matrix spike recovery percentages for meprobamate analysis in different types of water, demonstrating the method's robustness.
| Water Matrix | Matrix Spike Recovery Range (%) | Reference(s) |
|---|---|---|
| Wastewater Influent | 88 - 106% | acs.org |
| Wastewater Effluent | 85 - 108% | acs.org |
| Surface Water (Wastewater Impacted) | 72 - 105% | acs.org |
| Surface Water | 96 - 113% | acs.org |
| Drinking Water | 91 - 116% | acs.org |
Understanding the environmental fate and transport of pharmaceuticals—what happens to them and where they go after entering the environment—is crucial for assessing ecological risk. cdc.govepa.gov This involves studying processes like degradation, sorption to soil, and movement through water systems. cdc.govepa.gov Accurate and precise measurement of contaminant concentrations is the foundation of these studies.
Deuterated standards like Meprobamate-d7 play a pivotal role in this context. As demonstrated in the trace analysis of pharmaceuticals in water, the use of isotope dilution with a deuterated standard corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. acs.org This ensures that the measured concentrations in complex environmental samples, such as wastewater or river water, are a true reflection of the actual contamination levels. acs.org
By providing reliable quantitative data, deuterated standards enable researchers to:
Accurately determine the efficiency of wastewater treatment plants in removing specific pharmaceuticals. acs.org
Build more accurate models of a drug's persistence and mobility in aquatic and terrestrial systems. cdc.gov
Assess the potential for bioaccumulation in aquatic organisms.
Conduct meaningful risk assessments for human and ecological health. researchgate.net
In essence, the high-quality data generated using deuterated internal standards like Meprobamate-d7 are fundamental to the scientific investigation of the environmental lifecycle and potential impact of pharmaceutical contaminants.
Table of Compound Names
| Compound Name |
|---|
| Meprobamate-d7 |
| Meprobamate |
| Carisoprodol |
| Benzylcarbamate |
Challenges and Future Directions in Meprobamate D7 Internal Standard Applications
Mitigation of Isotopic Overlap and Interferences in Mass Spectrometry
A primary challenge in the use of deuterated internal standards, including Meprobamate-d7, is the potential for isotopic overlap or "crosstalk" in mass spectrometry. nih.gov This phenomenon occurs when the isotopic cluster of the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa. nih.gov This is particularly pronounced for compounds with naturally abundant heavy isotopes and at high analyte-to-internal standard concentration ratios. nih.gov
In the analysis of meprobamate, interferences can arise from endogenous compounds in the biological matrix or from co-administered drugs. oup.comnih.gov While Meprobamate-d7 is designed to have a distinct mass-to-charge ratio (m/z) from meprobamate, the presence of naturally occurring isotopes (e.g., ¹³C) in the meprobamate molecule can lead to a signal at m/z+1, which could potentially interfere with a lightly deuterated standard. nih.govnih.gov For Meprobamate-d7, with seven deuterium (B1214612) atoms, the mass difference is significant, minimizing direct overlap. caymanchem.com However, another consideration is the potential for in-source fragmentation or the presence of isobaric interferences from other metabolites or compounds in the sample, which could produce ions with the same nominal mass as the internal standard. oup.com
Strategies to mitigate these interferences include:
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between ions with very small mass differences, effectively separating the analyte signal from potential interferences. oup.com
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions for both the analyte and the internal standard, the selectivity of the assay is greatly enhanced, reducing the likelihood of interference. nih.govnih.gov
Chromatographic Separation: Optimizing the liquid or gas chromatography method to separate the analyte and internal standard from potentially interfering compounds is a fundamental step in preventing signal overlap. oup.com
Non-linear Calibration Models: In cases where isotopic overlap is unavoidable, non-linear calibration functions can be employed to accurately model the relationship and correct for the interference. nih.gov
A study on the analysis of carisoprodol (B1668446) and meprobamate highlighted the potential for isotopic overlap when using an internal standard with only a small mass difference, emphasizing the need for careful selection of the internal standard and analytical conditions. nih.gov
Development of Automated and High-Throughput Analytical Platforms Incorporating Meprobamate-d7
The demand for rapid screening of large numbers of samples in clinical and forensic toxicology has driven the development of automated and high-throughput analytical platforms. technologynetworks.comazolifesciences.com These systems integrate robotics for sample preparation, automated liquid handling, and advanced analytical instrumentation to increase efficiency and reproducibility. azolifesciences.comsepsolve.com The incorporation of Meprobamate-d7 into these workflows is crucial for maintaining quantitative accuracy in a high-throughput setting.
Key developments in this area include:
Robotic Sample Preparation: Automated systems can perform tasks such as protein precipitation, liquid-liquid extraction, and solid-phase extraction with high precision, reducing manual error and increasing throughput. sepsolve.comnih.gov For meprobamate analysis, which often involves extraction from complex matrices like blood or urine, automation can significantly streamline the workflow. nih.govnih.gov
Miniaturization and Microfluidics: Miniaturized platforms, such as microplates and microfluidic devices, allow for the analysis of smaller sample volumes, reducing reagent consumption and enabling the screening of large compound libraries. technologynetworks.comnih.gov
Integrated LC-MS/MS Systems: Modern analytical platforms often feature integrated liquid chromatography and tandem mass spectrometry systems capable of rapid analysis times, often on the order of minutes per sample. caymanchem.comnih.gov
A study on high-throughput metabolic stability assays utilized a robotic system for incubation and sample cleanup, coupled with an integrated UPLC/MS platform and automated data analysis, demonstrating the potential for such systems in drug analysis. researchgate.net The reliability and efficiency of robotic systems in preparing samples, including for antineoplastic drugs, has been shown to reduce errors and improve safety. nih.govresearchgate.net
| Technology | Description | Relevance to Meprobamate-d7 Analysis | Reference |
|---|---|---|---|
| Robotic Liquid Handlers | Automate pipetting, dilution, and reagent addition, ensuring precision and reducing manual error. | Enables consistent and high-throughput preparation of calibration standards and quality controls with Meprobamate-d7. | azolifesciences.comsepsolve.com |
| Automated Solid-Phase Extraction (SPE) | Robotic systems that automate the entire SPE process, from conditioning to elution. | Improves the reproducibility of meprobamate extraction from complex matrices like plasma and urine. | nih.gov |
| Microfluidic Devices | Miniaturized platforms that integrate multiple analytical steps on a single chip, requiring minimal sample and reagent volumes. | Offers potential for rapid, point-of-care testing for meprobamate, where Meprobamate-d7 would be crucial for accuracy. | nih.gov |
| High-Throughput Screening (HTS) Systems | Integrate robotics, microplates, and sensitive detectors for the rapid screening of thousands of samples. | Allows for large-scale toxicological screening where Meprobamate-d7 ensures the reliability of quantitative results. | technologynetworks.comazolifesciences.comnih.govpharmtech.com |
Expansion of Meprobamate-d7 Utility to Novel Analytical Techniques
While GC-MS and LC-MS/MS are the most common techniques for meprobamate analysis, the utility of Meprobamate-d7 is expanding to novel analytical methods. These emerging techniques offer advantages such as increased speed, higher sensitivity, and the ability to perform more comprehensive analyses.
Examples of novel analytical techniques where Meprobamate-d7 could be applied include:
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides highly accurate mass measurements, which can be used for both targeted and untargeted screening of drugs and their metabolites. In an untargeted approach, Meprobamate-d7 can serve as a quality control standard to ensure instrument performance and aid in the identification of meprobamate in complex samples. oup.com
Metabolomics: This field involves the comprehensive analysis of all small-molecule metabolites in a biological system. The use of Meprobamate-d7 in metabolomics studies could help to accurately quantify the levels of meprobamate and understand its metabolic pathways in greater detail.
Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples with minimal or no preparation. While a study found DART to have inadequate sensitivity and reproducibility for meprobamate quantification in brain microdialysates, further developments could make these techniques viable, with Meprobamate-d7 being essential for accurate quantification. nih.gov
Paper Spray Mass Spectrometry (PS-MS): This technique has shown promise for rapid and simple drug screening in urine. An automated PS-MS/MS system could be employed for high-throughput analysis, with Meprobamate-d7 used as the internal standard for accurate quantification.
The development of new analytical methods for designer benzodiazepines and Z-hypnotics using techniques like microextraction by packed sorbent (MEPS) combined with UHPLC-MS/MS demonstrates the continuous evolution of analytical strategies for sedative drugs, where deuterated internal standards are critical. nih.gov
Contribution of Deuterated Internal Standards to Enhanced Quantitative Accuracy in Complex Matrices
The primary role of a deuterated internal standard like Meprobamate-d7 is to improve the accuracy and precision of quantitative analysis, especially in complex biological matrices such as blood, urine, and tissue. clearsynth.comlcms.cz These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." eijppr.com
Matrix effects can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. eijppr.com Because a deuterated internal standard is chemically and physically very similar to the analyte, it is assumed to experience the same matrix effects. researchgate.net By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively compensated for. clearsynth.com
Several studies have demonstrated the importance of deuterated internal standards for accurate quantification in various matrices:
A study on the analysis of pesticides and mycotoxins in different cannabis matrices showed that deuterated analogues as internal standards resolved issues of quantitative accuracy changes between differing complex matrices. lcms.cz
In the quantification of carisoprodol and meprobamate in whole blood, the use of Meprobamate-d7 as an internal standard resulted in a wider linear range and better precision compared to a non-deuterated analogue. nih.gov
The development of a rapid LC-MS/MS method for carisoprodol and meprobamate in blood for forensic toxicology highlighted the desirability of using deuterated internal standards to improve upon methods that used less ideal internal standards. nih.gov
| Parameter | Without Deuterated Standard | With Deuterated Standard (e.g., Meprobamate-d7) | Reference |
|---|---|---|---|
| Accuracy | Can be significantly affected by matrix effects, leading to over- or underestimation. | Improved accuracy by compensating for matrix-induced signal suppression or enhancement. | nih.govlcms.cz |
| Precision | Variable due to inconsistent matrix effects between samples. | Enhanced precision (reproducibility) as the internal standard corrects for sample-to-sample variations. | nih.gov |
| Linearity | Can be compromised by matrix effects, especially at low and high concentrations. | Wider and more reliable linear dynamic range. | nih.gov |
| Extraction Recovery | Losses during sample preparation are uncorrected, leading to inaccurate results. | Compensates for analyte loss during extraction, as the standard is lost to a similar extent. | researchgate.net |
Q & A
Q. What column chemistries and mobile phase additives enhance the separation of Meprobamate-d7 from co-administered drugs in pharmacokinetic studies?
Q. How can researchers validate the absence of solvent-induced artifacts (e.g., adduct formation) in Meprobamate-d7 analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
